molecular formula C8H12O2 B138072 1,2-Cyclohexanedicarboxaldehyde, (1R,2S)-rel-(9CI) CAS No. 125439-81-8

1,2-Cyclohexanedicarboxaldehyde, (1R,2S)-rel-(9CI)

Cat. No. B138072
M. Wt: 140.18 g/mol
InChI Key: AOVGTXWIQWMZGB-OCAPTIKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Cyclohexanedicarboxaldehyde, (1R,2S)-rel-(9CI) is an organic compound that is used in scientific research for various purposes. This compound is a chiral building block that is widely used in the synthesis of various organic compounds. The compound has a unique structure that makes it suitable for use in the synthesis of complex organic compounds.

Mechanism Of Action

The mechanism of action of 1,2-Cyclohexanedicarboxaldehyde, (1,2-Cyclohexanedicarboxaldehyde, (1R,2S)-rel-(9CI))-rel-(9CI) is not well understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes in the body. The compound has been shown to have antitumor and antiviral activity, although the exact mechanism of action is not known.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1,2-Cyclohexanedicarboxaldehyde, (1,2-Cyclohexanedicarboxaldehyde, (1R,2S)-rel-(9CI))-rel-(9CI) are not well understood. However, studies have shown that the compound has antitumor and antiviral activity. The compound has also been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

The main advantage of using 1,2-Cyclohexanedicarboxaldehyde, (1,2-Cyclohexanedicarboxaldehyde, (1R,2S)-rel-(9CI))-rel-(9CI) in lab experiments is its unique structure, which makes it suitable for use as a chiral building block in the synthesis of various organic compounds. However, the compound is not readily available and is expensive, which limits its use in lab experiments.

Future Directions

There are several future directions for research on 1,2-Cyclohexanedicarboxaldehyde, (1,2-Cyclohexanedicarboxaldehyde, (1R,2S)-rel-(9CI))-rel-(9CI). One direction is to study the mechanism of action of the compound in more detail. Another direction is to study the biochemical and physiological effects of the compound in more detail. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing the compound. Finally, the compound could be used in the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 1,2-Cyclohexanedicarboxaldehyde, (1,2-Cyclohexanedicarboxaldehyde, (1R,2S)-rel-(9CI))-rel-(9CI) is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the Grignard reagent method. In this method, 1,2-dibromocyclohexane is reacted with magnesium to form the Grignard reagent, which is then reacted with formaldehyde to produce 1,2-Cyclohexanedicarboxaldehyde, (1,2-Cyclohexanedicarboxaldehyde, (1R,2S)-rel-(9CI))-rel-(9CI).

Scientific Research Applications

1,2-Cyclohexanedicarboxaldehyde, (1,2-Cyclohexanedicarboxaldehyde, (1R,2S)-rel-(9CI))-rel-(9CI) is widely used in scientific research for various purposes. This compound is used as a chiral building block in the synthesis of various organic compounds. It is also used in the synthesis of various pharmaceutical compounds. The compound is used in the development of new drugs and in the study of the mechanism of action of existing drugs.

properties

CAS RN

125439-81-8

Product Name

1,2-Cyclohexanedicarboxaldehyde, (1R,2S)-rel-(9CI)

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

(1S,2R)-cyclohexane-1,2-dicarbaldehyde

InChI

InChI=1S/C8H12O2/c9-5-7-3-1-2-4-8(7)6-10/h5-8H,1-4H2/t7-,8+

InChI Key

AOVGTXWIQWMZGB-OCAPTIKFSA-N

Isomeric SMILES

C1CC[C@H]([C@H](C1)C=O)C=O

SMILES

C1CCC(C(C1)C=O)C=O

Canonical SMILES

C1CCC(C(C1)C=O)C=O

synonyms

1,2-Cyclohexanedicarboxaldehyde, (1R,2S)-rel- (9CI)

Origin of Product

United States

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